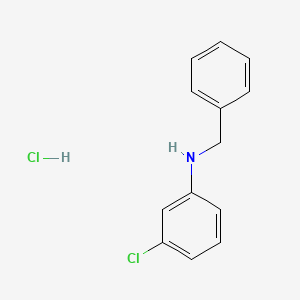
N-benzyl-3-chloroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-chloroaniline hydrochloride is a chemical compound with the CAS Number: 93445-15-9 . It has a molecular weight of 254.16 and is typically in the form of a powder .
Synthesis Analysis
A safe and convenient synthesis of a similar compound, 4-benzyloxy-3-chloroaniline, has been described . The commercially available 4-benzyloxy-3-chloronitrobenzene is reduced using SnCl2 to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues . This process is suitable for kilogram-scale synthesis .Molecular Structure Analysis
The InChI code for N-benzyl-3-chloroaniline hydrochloride is 1S/C13H12ClN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
N-benzyl-3-chloroaniline hydrochloride is a powder at room temperature . It has a melting point of 171-172 degrees Celsius .Aplicaciones Científicas De Investigación
“N-benzyl-3-chloroaniline hydrochloride” is a chemical compound with the CAS Number: 93445-15-9 . It’s a powder at room temperature and has a molecular weight of 254.16 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One potential application of “N-benzyl-3-chloroaniline hydrochloride” could be in the synthesis of anilines . Anilines are important in a wide range of scientific fields, including organic chemistry, medicinal chemistry, and materials science . They can be used to produce pharmaceuticals, dyes, and polymers .
The specific methods of application or experimental procedures would depend on the context of the research. For example, in the synthesis of anilines, this compound could be used as a starting material or intermediate. The reaction conditions, such as temperature, pressure, and solvent, would be optimized based on the specific reaction .
-
Hydrogenative Deprotection of N-Benzyl Groups
- Summary: This compound can be used in the hydrogenative deprotection of N-benzyl groups, a crucial step in the synthesis of various organic compounds .
- Method: The process involves the use of a mixed catalyst of Palladium and Niobic Acid-on-Carbon . The catalysts can be easily removed from the reaction mixture and are reusable .
- Results: The deprotected amines are obtained in excellent yields without an additional neutralization process .
-
Ammonia Gas-Sensing Applications
- Summary: Poly(2-chloroaniline), which can potentially be synthesized from “N-benzyl-3-chloroaniline hydrochloride”, has been studied for its ammonia gas-sensing applications .
- Method: The study involved the use of a variety of inorganic acid dopants such as HCl, H2SO4, and HClO4 .
- Results: It was observed that the electrical conductivity increased linearly with an increase in temperature . The electrical conductivity was found to be higher with the inorganic acid dopant HClO4 .
-
Synthesis of Other Chemical Compounds
- Summary: “N-benzyl-3-chloroaniline hydrochloride” can be used as a starting material or intermediate in the synthesis of other chemical compounds .
- Method: The specific methods would depend on the target compound. For example, it could be used in a reaction with another reagent under specific conditions (e.g., temperature, pressure, solvent) to produce a new compound .
- Results: The yield and purity of the product would be important metrics. These would depend on the specific reaction conditions and the efficiency of the subsequent purification process .
-
Material Science Research
- Summary: Poly(2-chloroaniline), which can potentially be synthesized from “N-benzyl-3-chloroaniline hydrochloride”, has been studied for its ammonia gas-sensing applications .
- Method: The study involved the use of a variety of inorganic acid dopants such as HCl, H2SO4, and HClO4 .
- Results: It was observed that the electrical conductivity increased linearly with an increase in temperature. The electrical conductivity was found to be higher with the inorganic acid dopant HClO4 .
Safety And Hazards
Propiedades
IUPAC Name |
N-benzyl-3-chloroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGESCSRYVFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-chloroaniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)
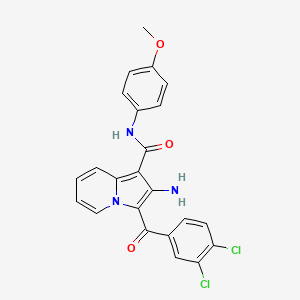
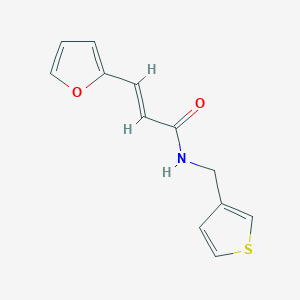
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)
![N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2691298.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)
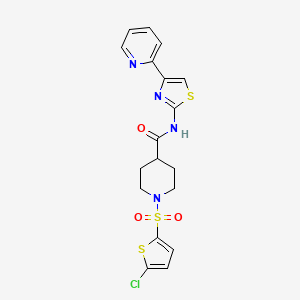
![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)
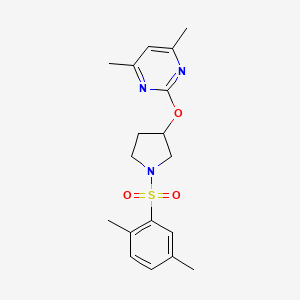
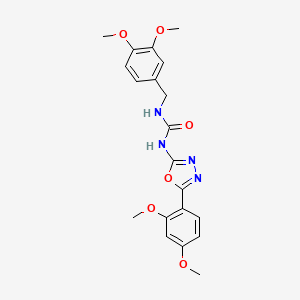
![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)
![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)